
9-(Triethoxysilyl)cycloheptadec-9-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Triethoxysilyl)cycloheptadec-9-EN-1-one is a chemical compound with the molecular formula C23H44O4Si It is characterized by the presence of a cycloheptadecene ring substituted with a triethoxysilyl group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Triethoxysilyl)cycloheptadec-9-EN-1-one typically involves the reaction of cycloheptadec-9-en-1-one with triethoxysilane in the presence of a catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A Lewis acid such as titanium tetrachloride (TiCl4) or a platinum-based catalyst.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Análisis De Reacciones Químicas
Types of Reactions
9-(Triethoxysilyl)cycloheptadec-9-EN-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-(Triethoxysilyl)cycloheptadec-9-EN-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of 9-(Triethoxysilyl)cycloheptadec-9-EN-1-one involves its interaction with various molecular targets and pathways. The triethoxysilyl group can form strong bonds with surfaces, making it useful in adhesion applications. The ketone group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptadec-9-en-1-one: A similar compound without the triethoxysilyl group, used in flavors and fragrances.
(Z)-9-Cycloheptadecen-1-one: Another similar compound with a different configuration of the double bond.
Uniqueness
9-(Triethoxysilyl)cycloheptadec-9-EN-1-one is unique due to the presence of the triethoxysilyl group, which imparts additional reactivity and functionality compared to its analogs. This makes it particularly valuable in applications requiring strong adhesion and chemical versatility.
Propiedades
Número CAS |
496041-88-4 |
|---|---|
Fórmula molecular |
C23H44O4Si |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
9-triethoxysilylcycloheptadec-9-en-1-one |
InChI |
InChI=1S/C23H44O4Si/c1-4-25-28(26-5-2,27-6-3)23-20-16-12-8-7-10-14-18-22(24)19-15-11-9-13-17-21-23/h20H,4-19,21H2,1-3H3 |
Clave InChI |
CTDVZTNPUPLXPJ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C1=CCCCCCCCC(=O)CCCCCCC1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


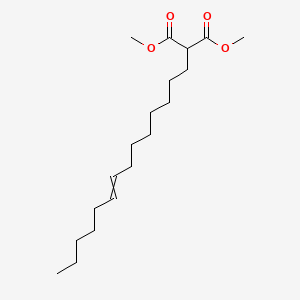
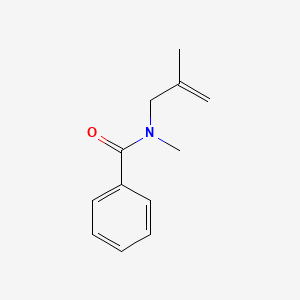
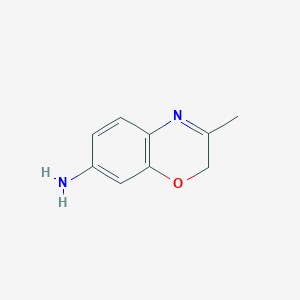

![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)
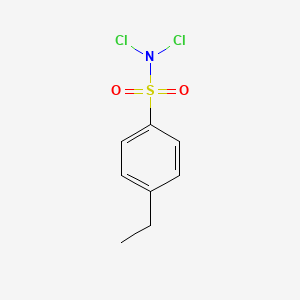
![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)


![6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione](/img/structure/B12586026.png)
![Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12586037.png)
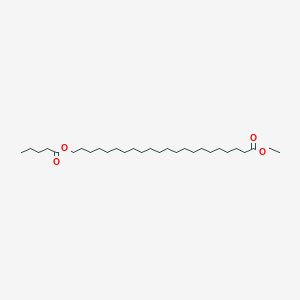
![2,2'-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine](/img/structure/B12586043.png)
